Lipophilicity Advantage: Measured LogP of 72816-14-9 vs. 5-Amino-1-phenyl Analog (CAS 53515-86-9)
The 2-pyridyl substituent on 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile confers a significant and quantifiable reduction in lipophilicity compared to its phenyl-substituted analog [1]. The target compound has a calculated LogP of 1.30, which is approximately 1.3 log units lower than the LogP of 2.61 for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 53515-86-9) . This is a critical differentiation factor for optimizing the ADME profile of a lead compound, particularly for reducing off-target binding and improving aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.30 |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: LogP = 2.61 |
| Quantified Difference | ΔLogP = -1.31 (Target is less lipophilic) |
| Conditions | Calculated property, computational model (consistent across both sources) |
Why This Matters
A lower LogP can directly translate to improved metabolic stability, reduced promiscuous binding, and enhanced solubility, which are key selection criteria for advancing a building block in a drug discovery program.
- [1] HZB. (n.d.). Product page for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 72816-14-9). LogP = 1.30238. View Source
